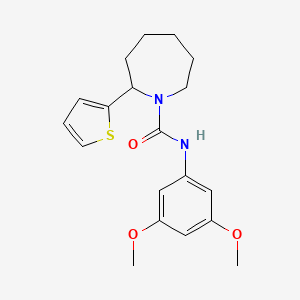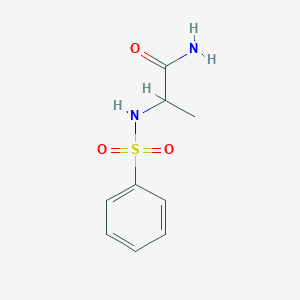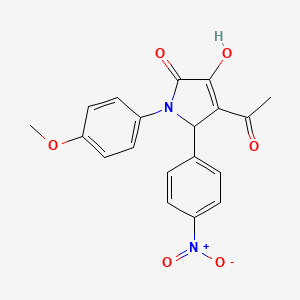
1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, the anticancer activity of this compound is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to inhibit the growth of various cancer cell lines and to have antiviral and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on 1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various diseases. In addition, the use of this compound in material science and environmental science is an area of growing interest. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its biological and chemical properties.
Métodos De Síntesis
The synthesis of 1-(1H-benzimidazol-2-ylmethyl)-2-methyl-1H-benzimidazole involves the condensation of 2-methylbenzimidazole with 2-formylbenzimidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product is typically high, and the purity can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-17-14-8-4-5-9-15(14)20(11)10-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWYIVFCZASTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5189188.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)


![4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)



![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189265.png)
